![molecular formula C18H18O6 B1238334 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone CAS No. 93993-77-2](/img/structure/B1238334.png)
3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone
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Overview
Description
3',6'-dihydroxy-2',4,4'-trimethoxy-chalcone is a member of the class of chalcones that is trans-chalcone substituted by methoxy groups at positions 2', 4 and 4' and hydroxy groups at positions 3' and 6'. It is a member of chalcones, a dimethoxybenzene and a member of hydroquinones. It derives from a trans-chalcone.
Scientific Research Applications
Synthesis and Chemical Structure
- 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone is a type of polyhydroxychalcone, synthesized for spectrographic studies. Various methods are available for its synthesis, often involving the condensation of acetophenone and benzaldehyde by means of alkali (Geissman & Clinton, 1946).
Antimalarial Properties
- This compound, alongside others with similar structures, has been evaluated for antimalarial properties in vitro against Plasmodium falciparum. The study highlights the importance of the properties of the chalcone's ring structure in determining its in vitro activity against malaria (Liu, Wilairat, & Go, 2001).
Antioxidant Activities
- The relationship between the chemical structure of chalcones like 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone and their antioxidant activities has been studied. The radical scavenging activity is controlled by the number and position of substitutions in the compound, indicating a significant role of structural features in determining antioxidant properties (Park et al., 2006).
Crystal Structure and Conformational Analysis
- Detailed crystal structure analysis of similar chalcones has been conducted, which is crucial for understanding the physical and chemical properties of these compounds (Miles, Main, & Nicholson, 1989). Further, conformational analysis and molecular simulation studies provide insights into the behavior of these chalcones at the molecular level (Duarte et al., 2015).
Antifungal Activity
- The antifungal potential of compounds like 3',6'-Dihydroxy-2',4,4'-trimethoxy-chalcone has been explored. Their efficacy against various fungal species highlights their potential use in antifungal treatments or as preservatives (Mishra, Sarma, Singhai, & Singh, 2007).
Miscellaneous Applications
- In addition to the above applications, various studies have explored other potential uses of these compounds, such as in the synthesis of new bioactive compounds, their role in the biosynthesis of flavonoids, and their interactions with other chemical substances (Popova et al., 2001).
properties
CAS RN |
93993-77-2 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-12-7-4-11(5-8-12)6-9-13(19)16-14(20)10-15(23-2)17(21)18(16)24-3/h4-10,20-21H,1-3H3/b9-6+ |
InChI Key |
JWFZPJWPSOPULW-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC |
Other CAS RN |
93993-77-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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